molecular formula C12H21NO4 B2652847 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1878774-28-7

2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2652847
M. Wt: 243.303
InChI Key: INPULSYKJSFPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” is a chemical compound. Unfortunately, there is no detailed description available for this compound .


Chemical Reactions Analysis

Information regarding the chemical reactions involving this compound is not available .

Scientific Research Applications

1. Peptide Synthesis and Triazole Formation

The cycloaddition of azides to alkynes, leading to the formation of [1,2,3]-triazoles, is a significant route in synthetic chemistry. This process has been used in peptide backbones or side chains, producing diversely 1,4-substituted [1,2,3]-triazoles. X-ray structure analysis of related compounds, such as 2-azido-2-methylpropanoic acid, provides valuable structural information for understanding these reactions, which can be instrumental in the synthesis of compounds like 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Tornøe, Christensen, & Meldal, 2002).

2. Oxazoline Formation

Another application involves the synthesis of oxazolines and bisoxazolines bearing an (alkoxycarbonyl)methylene chain, as demonstrated in the cyclization-alkoxycarbonylation process of related prop-2-ynylamides. This process showcases the versatility in creating complex structures, potentially including analogs of 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002).

3. Cyclobutane Analogues Synthesis

The synthesis of cyclobutane amino acid analogues, like those of furanomycin, using a [2 + 2] cycloaddition strategy is another significant application. This strategy leads to the creation of compounds with a 2-oxabicyclo[3.2.0]heptane core, which can be relevant in the synthesis of complex structures similar to 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Avenoza et al., 2010).

4. Synthesis of Cyclobutane Derivatives

The synthesis and study of cyclobutane derivatives, particularly those with specific structural features like dicarboxylic acids, reveal insights into their reactivity and potential applications in synthesizing related compounds (Belluš, Mez, & Rihs, 1974).

5. Oxidative Biotransformation

The bioconversion of compounds like 2-methyl-1,3-propanediol to methacrylic acid demonstrates the potential of using oxidative biotransformation in producing compounds with a structure related to 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. This process involves enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, indicating the role of biotransformation in synthesizing complex organic compounds (Pyo et al., 2012).

Safety And Hazards

Safety information for this compound includes hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261 .

properties

IUPAC Name

2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4,9(14)15)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPULSYKJSFPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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